(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 273221-97-9
VCID: VC2667791
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid

CAS No.: 273221-97-9

Cat. No.: VC2667791

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid - 273221-97-9

Specification

CAS No. 273221-97-9
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (2S,4R)-4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
Standard InChI Key CUBONVNGPJTNOO-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CO
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is identified by its CAS number 273221-97-9. The name indicates specific stereochemistry at two positions: an S configuration at position 2 and an R configuration at position 4 of the pyrrolidine ring . This stereochemical specificity is crucial to its function in various applications, particularly in pharmaceutical development.

Physical and Chemical Properties

The compound possesses several distinctive physical and chemical properties that define its behavior in laboratory and industrial settings.

PropertyValue/Description
Chemical FormulaC11H19NO5
Molecular Weight245.27 g/mol
Physical StateSolid
Storage Temperature2-8°C
CAS Number273221-97-9
Harmonized System Code2933998090

Structural Features and Functional Groups

The structure features a pyrrolidine ring with four key functional elements:

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

  • A carboxylic acid group at position 2 (with S configuration)

  • A hydroxymethyl group at position 4 (with R configuration)

  • A specific stereochemical arrangement critical to its biological activity

These structural characteristics contribute to the compound's reactivity profile and its utility in chemical synthesis pathways .

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.0771 mL20.3857 mL40.7714 mL
5 mM0.8154 mL4.0771 mL8.1543 mL
10 mM0.4077 mL2.0386 mL4.0771 mL

For research purposes, sample solutions are typically provided at 10mM concentration in 25 μL volumes. Solvent selection should be appropriate to the compound's solubility characteristics .

Shipping Considerations

The compound is typically shipped with specific temperature controls depending on quantity and form:

  • Evaluation sample solutions are shipped with blue ice

  • Other quantities may be shipped at room temperature or with blue ice upon special request

Applications in Research and Development

Pharmaceutical Synthesis

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid serves as a critical intermediate in pharmaceutical synthesis pathways. It has been identified as an important precursor in the development of anti-HCV (Hepatitis C Virus) medications, particularly Velpatasvir . The stereochemical purity of this compound is essential for its pharmaceutical applications, as the specific configuration directly influences the biological activity of the final drug product.

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Related Compounds and Comparative Analysis

Structural Analogs

The compound (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid represents a closely related structural analog that differs in:

  • Stereochemistry at the 4-position (S instead of R)

  • Functional group at position 4 (methoxymethyl instead of hydroxymethyl)

Both compounds serve as important intermediates in pharmaceutical synthesis, particularly for anti-HCV drugs .

Separation Techniques and Green Chemistry

Recent research has focused on developing environmentally friendly processes for the chiral separation of related compounds, which has implications for the purification of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid. A notable study developed a green manufacturing process for separating (2S,4S)-TBMP from mixtures containing (2S,4R)-TBMP (related derivatives), eliminating the need for salinization and dissociation processes while reducing organic solvent usage .

This research employed computational methods, specifically Gaussian calculations, to predict binding modes and optimize the separation process. The findings revealed that only the monohydrate of the (2S,4S) isomer could be crystallized due to the formation of three hydrogen bonds, providing insight into potential purification strategies for our target compound as well .

SpecificationValue
Purity≥95.0%
Typical Packaging500 mg
QualityResearch grade
Regulatory StatusResearch use only, not for human use
Price RangeApproximately €1,000-1,200 per 500 mg

Supplier Information

The compound can be obtained from several specialized chemical suppliers including:

  • GlpBio (Catalog No. GB50806)

  • SciSupplies (SKU F233545-500MG)

  • Fluorochem

Each supplier provides specific packaging and quality assurances, though pricing and availability may vary .

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